

# A Comparative Analysis of ON 108600 and Etravirine: Insights from Computational Docking Studies

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## Compound of Interest

Compound Name: ON 108600

Cat. No.: B15542653

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This guide provides a detailed comparison of the computational docking studies of two distinct kinase inhibitors: **ON 108600** and etravirine. While **ON 108600** is a novel multi-kinase inhibitor with established anti-cancer properties, etravirine is an FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1 treatment. Recent in silico studies have, however, suggested a potential repositioning of etravirine as a kinase inhibitor, specifically targeting Casein Kinase 1 epsilon (CK1ε). This guide delves into the structural basis of their interactions with their respective kinase targets, offering a comparative perspective for researchers in drug discovery and development.

## Executive Summary

This comparative analysis focuses on the computational docking of **ON 108600** to Casein Kinase 2 alpha 1 (CK2α1) and etravirine to Casein Kinase 1 epsilon (CK1ε). Although not a direct comparison against the same target, the analysis of their interactions with these closely related serine/threonine kinases provides valuable insights into their binding mechanisms and potential for cross-reactivity or independent therapeutic applications. A key finding is that while both molecules interact with the ATP-binding pocket of their respective kinases, the specific residues and types of interactions differ, reflecting their distinct chemical scaffolds.

## Data Presentation

The following table summarizes the key quantitative data from the respective computational and structural studies.

Parameter	ON 108600 vs. CK2α1	Etravirine vs. CK1ε
Target Protein	Casein Kinase 2 alpha 1 (CK2α1)	Casein Kinase 1 epsilon (CK1ε)
Methodology	X-ray Crystallography	Molecular Docking & Molecular Dynamics
Binding Site	ATP-binding pocket	ATP-binding pocket
Key Interacting Residues	Not explicitly detailed in the provided abstract, but the core structure mimics ATP binding.	Glu83, Leu85, Phe20, Ser17, Lys38, Tyr56
Interaction Types	Hydrogen-bonding network mimicking substrate analogs (AMP-PNP and GMP-PNP).	Hydrogen bonds, stacking interactions, and hydrophobic interactions.
Binding Affinity	Not explicitly quantified in the provided abstract.	High theoretical binding affinity.

## Experimental Protocols

### ON 108600 in Complex with CK2α1 (Crystallography)

The structural insights into the binding of **ON 108600** to CK2α1 are derived from a solved crystal structure<sup>[1]</sup>. The protocol for such a study typically involves:

- **Protein Expression and Purification:** Recombinant human CK2α1 is expressed in a suitable system (e.g., *E. coli*) and purified to homogeneity using chromatographic techniques.
- **Crystallization:** The purified CK2α1 is co-crystallized with **ON 108600** by mixing the protein and the compound and setting up crystallization trials using various conditions (e.g., vapor diffusion).
- **Data Collection:** X-ray diffraction data are collected from the resulting crystals using a synchrotron radiation source.

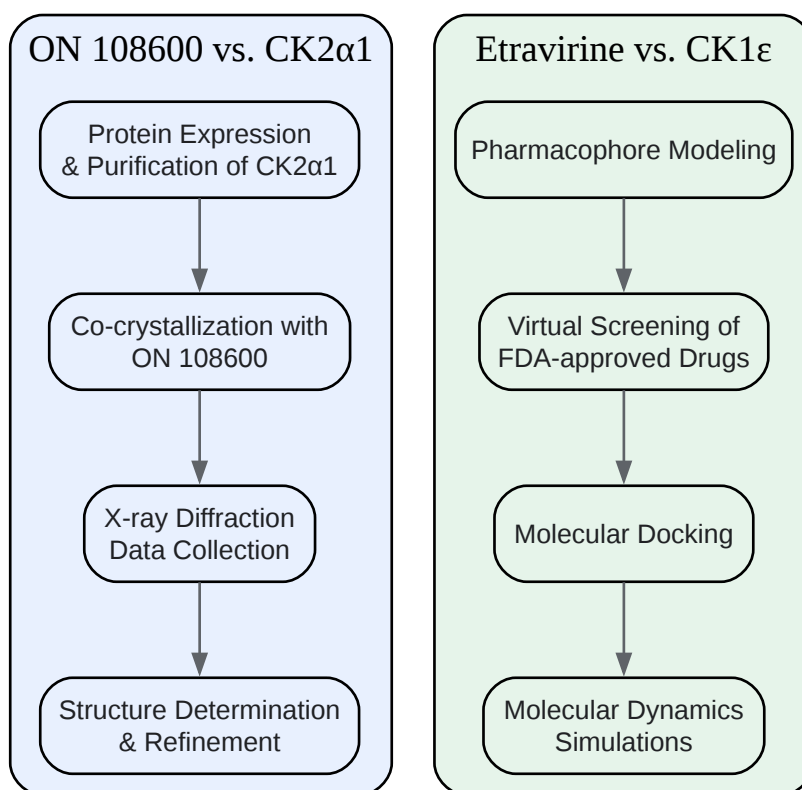
- **Structure Determination and Refinement:** The diffraction data are processed to determine the three-dimensional structure of the CK2 $\alpha$ 1-**ON 108600** complex. The structure is then refined to achieve high resolution and accuracy. The structure reveals that the benzothiazinone ring and an aromatic ring of **ON 108600** mimic the hydrogen-bonding network of ATP[1].

## Etravirine Docking to CK1 $\epsilon$ (Virtual Screening and Molecular Dynamics)

A virtual screening study identified etravirine as a potential inhibitor of CK1 $\epsilon$ [2][3][4]. The computational protocol involved:

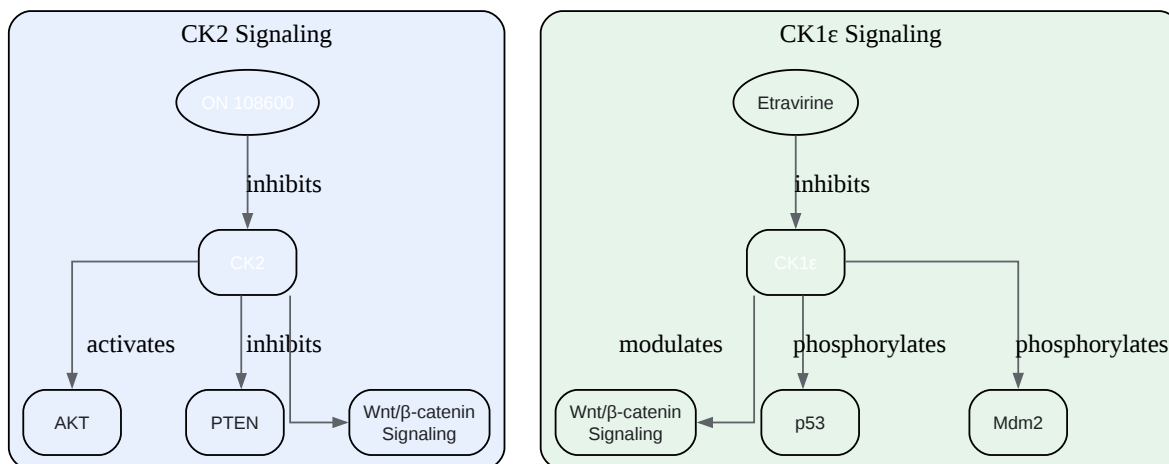
- **Pharmacophore Modeling:** A pharmacophore model was generated based on a set of known CK1 $\epsilon$  inhibitors to define the key chemical features required for binding.
- **Virtual Screening:** A database of FDA-approved drugs was screened against the pharmacophore model to identify potential candidates.
- **Molecular Docking:** The identified candidates, including etravirine, were then docked into the ATP-binding site of a CK1 $\epsilon$  crystal structure. The docking protocol was validated by redocking a known inhibitor to ensure the accuracy of the predicted binding poses[2][5].
- **Molecular Dynamics (MD) Simulations:** The stability of the etravirine-CK1 $\epsilon$  complex was further evaluated through molecular dynamics simulations, which confirmed that etravirine forms a stable complex with the target[2]. The simulations showed that etravirine establishes key hydrogen bonds with Glu83 and Leu85 and stacking interactions with Phe20[2].

## Mandatory Visualization



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Experimental workflows for **ON 108600** and etravirine studies.



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Simplified signaling pathways of CK2 and CK1ε.

## Concluding Remarks

The comparative analysis of **ON 108600** and etravirine reveals distinct yet intriguing profiles as kinase inhibitors. The crystallographic data for **ON 108600** provides high-resolution evidence of its binding to CK2α1, highlighting its potential as a targeted anti-cancer agent. The computational repositioning of etravirine as a CK1ε inhibitor opens new avenues for this well-established drug, suggesting its potential utility in cancer therapy.

For researchers, this guide underscores the power of computational methods in drug discovery and repositioning. The detailed protocols and data presented herein can serve as a valuable resource for designing further experimental studies to validate these *in silico* findings and to explore the therapeutic potential of these compounds in greater depth. The distinct binding modes of **ON 108600** and etravirine within the highly conserved kinase ATP-binding pocket also offer a basis for the rational design of more potent and selective kinase inhibitors.

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